molecular formula C10H13N3O3S B8330998 2-(4-Acetyl-piperazin-1-yl)-thiazole-5-carboxylic acid

2-(4-Acetyl-piperazin-1-yl)-thiazole-5-carboxylic acid

Cat. No. B8330998
M. Wt: 255.30 g/mol
InChI Key: JYRKKOKBUMZIPS-UHFFFAOYSA-N
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Patent
US07345043B2

Procedure details

To a solution of compound 22a (100 mg, 0.300 mmol) in 1,4-dioxane (2 mL) were added hydroxylamine hydrochloride (208 mg, 2.991 mmol) and a freshly prepared solution of sodium methoxide in methanol (103 mg, 4.511 mmol of sodium dissolved in 1.5 mL of methanol) under a N2 atmosphere. The reaction mixture was stirred at room temperature for 2 h. The reaction mixture was acidified to pH˜6 with 1M HCl and the formed precipitates were filtered off. The filtrate was diluted with ethyl acetate (5 mL) and water (2 mL) and the organic layer was separated. The aqueous layer was washed with ethyl acetate (5 mL) and the combined organic layers were dried on sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by preparative HPLC to give 23a. HPLC: Rt=4.42 min.
Name
compound 22a
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:9][C:8]([N:10]2[CH2:15][CH2:14][N:13]([C:16](=[O:18])[CH3:17])[CH2:12][CH2:11]2)=[N:7][CH:6]=1)=[O:4].Cl.NO.C[O-].[Na+].CO.Cl>O1CCOCC1>[C:16]([N:13]1[CH2:12][CH2:11][N:10]([C:8]2[S:9][C:5]([C:3]([OH:4])=[O:2])=[CH:6][N:7]=2)[CH2:15][CH2:14]1)(=[O:18])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
compound 22a
Quantity
100 mg
Type
reactant
Smiles
COC(=O)C1=CN=C(S1)N1CCN(CC1)C(C)=O
Name
Quantity
208 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the formed precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate (5 mL) and water (2 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (5 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C=1SC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.